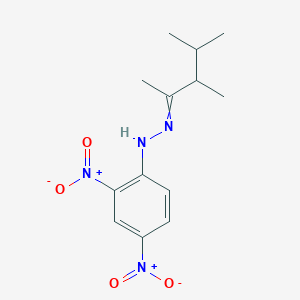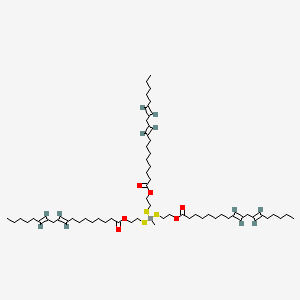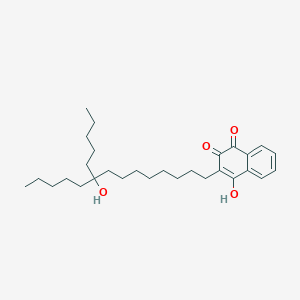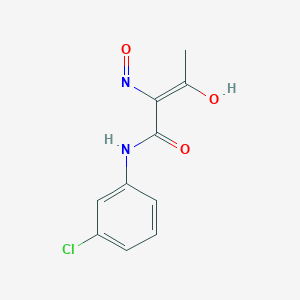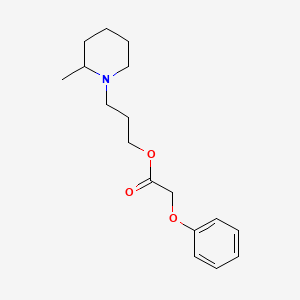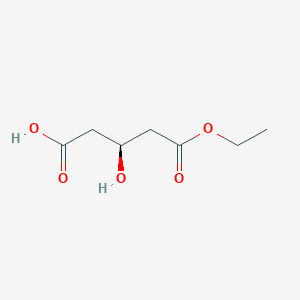
(S)-3-Hydroxyglutarate ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxyglutarate ethyl is an organic compound that belongs to the class of esters It is derived from glutaric acid and contains a hydroxyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Hydroxyglutarate ethyl can be synthesized through esterification reactions. One common method involves the reaction of glutaric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants into the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxyglutarate ethyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxoglutarate ethyl.
Reduction: Formation of 3-hydroxyglutarate.
Substitution: Formation of substituted glutarate derivatives.
Scientific Research Applications
(S)-3-Hydroxyglutarate ethyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxyglutarate ethyl involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic regulation. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise biological roles.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.
3-Hydroxyglutarate: The non-esterified form of the compound.
Glutaric acid: The parent compound from which (S)-3-Hydroxyglutarate ethyl is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its non-esterified counterparts, potentially influencing its absorption and distribution in biological systems.
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
OEJAZOGPPRWZKM-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CC(=O)O)O |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



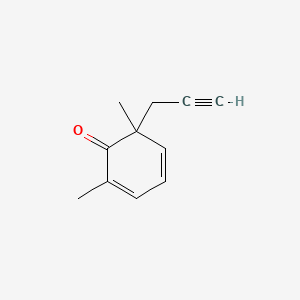
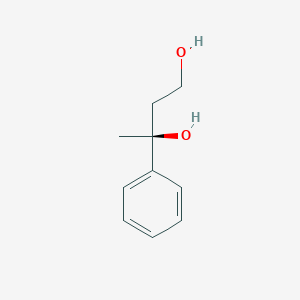
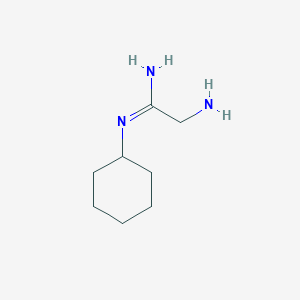
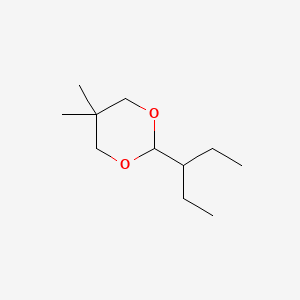

![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
